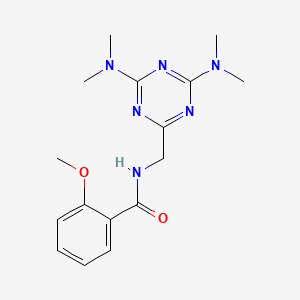

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(19-16(20-15)22(3)4)10-17-14(23)11-8-6-7-9-12(11)24-5/h6-9H,10H2,1-5H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGFZJFOCJSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry and agricultural science. Its unique chemical structure incorporates a triazine ring and a benzamide moiety, which confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.435 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Triazine Ring | Contains dimethylamine groups that enhance solubility and reactivity. |

| Benzamide Moiety | Provides additional functional groups for interaction with biological targets. |

This compound exhibits its biological activity through interactions with specific enzymes and receptors. The compound can modulate enzymatic pathways by either inhibiting or activating target sites. This mechanism is crucial for its potential therapeutic applications.

1. Antitumor Activity

Research indicates that compounds structurally similar to this compound display significant antitumor properties. For instance:

- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have been shown to downregulate DHFR activity, leading to reduced proliferation in resistant cancer cells .

- Mechanism : The inhibition occurs through competitive binding at the enzyme's active site, thereby blocking substrate access.

Research Findings

Recent studies have highlighted the compound's potential across various applications:

Pharmacological Studies

- Cell Proliferation Assays : this compound was tested on several cancer cell lines:

- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM.

- Structure-Activity Relationship (SAR) : The structural modifications of the benzamide component were analyzed to determine their effects on biological activity:

- Compounds with additional electron-donating groups exhibited enhanced potency against target enzymes.

Comparison with Similar Compounds

Structural Features

Target Compound

- Triazine substituents: 4,6-bis(dimethylamino) groups (electron-donating, hydrophilic).

- Linkage : Methylene bridge to 2-methoxybenzamide.

- Benzamide substituent : Methoxy group at the 2-position.

Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core : Benzamide (3-methyl substitution).

- Side chain : Hydroxy and dimethyl groups on ethylamine.

- Key feature : N,O-bidentate directing group for C–H bond functionalization.

- Comparison : Lacks triazine but shares benzamide backbone; methoxy vs. methyl substitution alters electronic and steric profiles .

Analog 2 : N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()

- Triazine substituents: 4,6-Dimorpholino groups (bulkier, more hydrophilic than dimethylamino).

- Linkage : Urea group between triazine and benzamide.

- Comparison: Urea linkage vs. methylene bridge affects flexibility and hydrogen bonding. Morpholino groups enhance solubility but reduce lipophilicity compared to dimethylamino .

Analog 3 : N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide ()

- Core : Same triazine as target compound.

- Substituent : Formamide instead of benzamide.

Physicochemical Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Molecular Weight | ~350–400 (estimated) | 221.28 | 688.25 (HCl salt) | 224.26 |

| Triazine Substituents | Bis(dimethylamino) | None | Bis(morpholino) | Bis(dimethylamino) |

| Amide Type | 2-Methoxybenzamide | 3-Methylbenzamide | Urea-linked benzamide | Formamide |

| Solubility | Moderate (polar solvents) | Moderate (hydroxy group) | High (morpholino groups) | High (smaller amide) |

Electronic and Steric Effects

- Triazine Core: Bis(dimethylamino) in the target compound increases electron density, enhancing nucleophilicity compared to morpholino (Analog 2) or aryl-substituted triazines ().

- Benzamide Substituents : Methoxy group (target) provides weaker electron donation than methyl (Analog 1) but better hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.